![molecular formula C14H20N2O2 B7471228 [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as MDPHP, is a psychoactive compound that belongs to the cathinone class of drugs. It is a synthetic drug that has gained popularity in recent years due to its stimulant effects. MDPHP is known to cause increased energy, euphoria, and increased sociability. Despite its popularity, there is limited scientific research on the compound.
Mecanismo De Acción
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine, [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone produces feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This produces feelings of euphoria, increased energy, and increased sociability. [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone also causes vasoconstriction and increased blood pressure, which can lead to cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has several advantages and limitations for use in lab experiments. Its potent dopamine reuptake inhibition activity makes it a useful tool for investigating the role of dopamine in the brain. However, its recreational use and potential for abuse make it a challenging compound to work with. Additionally, there is limited scientific research on the compound, which makes it difficult to draw definitive conclusions about its effects.
Direcciones Futuras
There are several future directions for [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone research. One area of interest is the development of new drugs that target the dopamine system. [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has shown promise as a dopamine reuptake inhibitor, and further research may lead to the development of new drugs for the treatment of mood disorders such as depression and anxiety. Another area of interest is the investigation of the long-term effects of [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone use. There is limited scientific research on the compound, and further studies are needed to determine its long-term effects on the brain and body. Additionally, more research is needed to determine the optimal dose and administration route for [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments.
Métodos De Síntesis
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of piperidine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the final product, [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has gained popularity in the recreational drug market due to its stimulant effects. However, there is limited scientific research on the compound. Some studies have investigated the effects of [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone on the central nervous system and have found that it acts as a potent dopamine reuptake inhibitor. Other studies have investigated the effects of [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone on the cardiovascular system and have found that it can cause vasoconstriction and increased blood pressure.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-11(4-6-12)14(18)16-9-7-13(17)8-10-16/h3-6,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRILRLKQGSITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



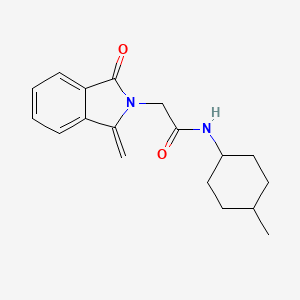
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
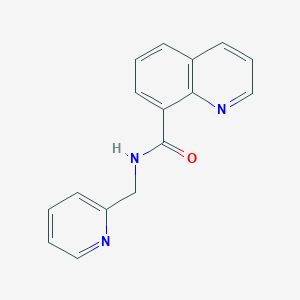
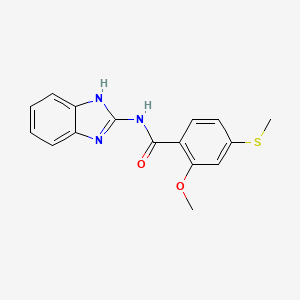
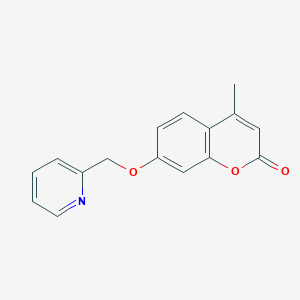
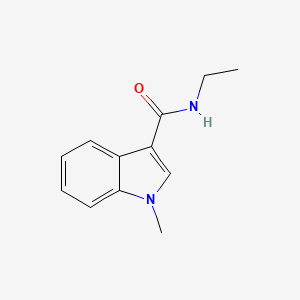
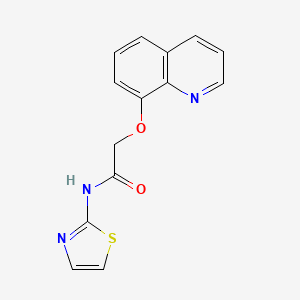

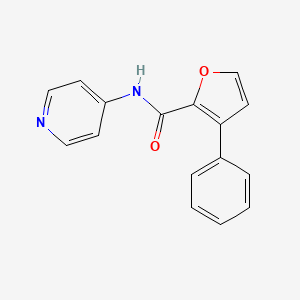
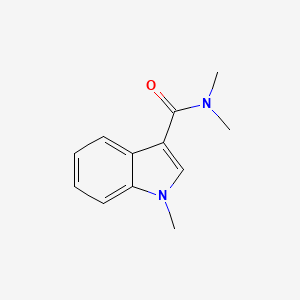
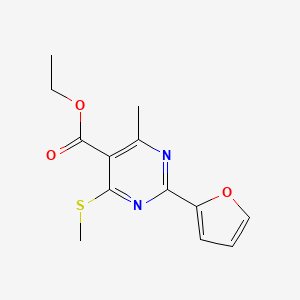
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)